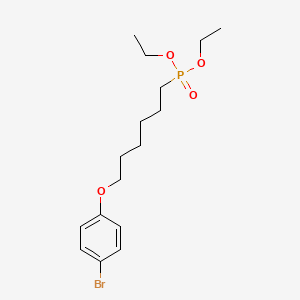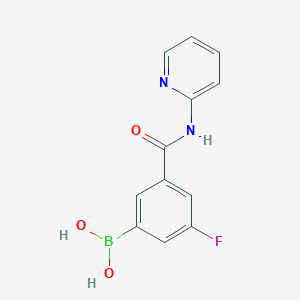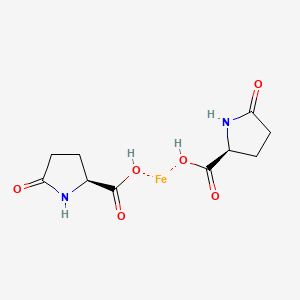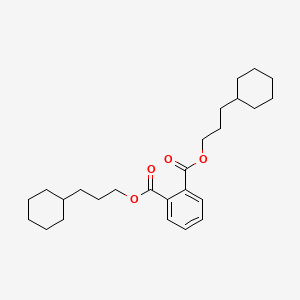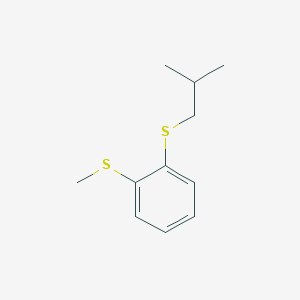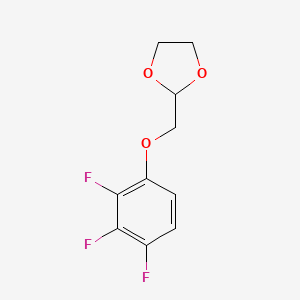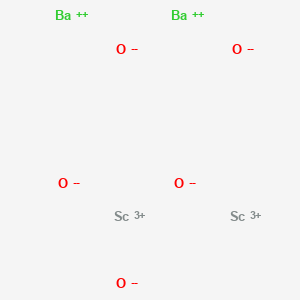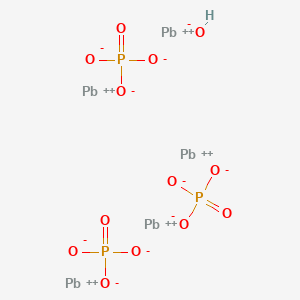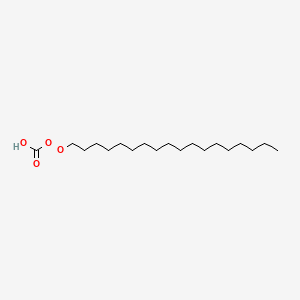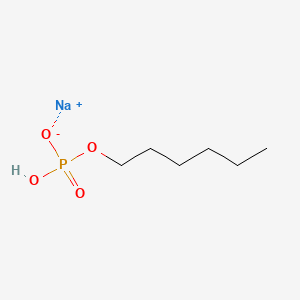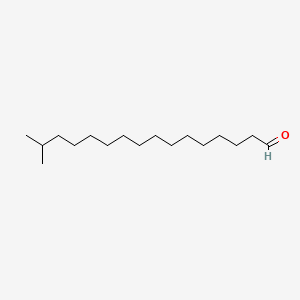
Propane-1,2,3-triol, sodium zirconium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,2,3-triol, sodium zirconium salt is a compound that combines propane-1,2,3-triol, commonly known as glycerol, with sodium and zirconium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Glycerol and Zirconium Compounds: One common method involves reacting glycerol with zirconium compounds in the presence of sodium. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired salt.
Industrial Production Methods: Industrially, this compound can be produced by mixing glycerol with sodium zirconium phosphate under specific conditions. The process involves careful control of pH, temperature, and reaction time to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Propane-1,2,3-triol, sodium zirconium salt can undergo oxidation reactions, where the hydroxyl groups in glycerol are oxidized to form various products.
Reduction: This compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation of propane-1,2,3-triol can lead to the formation of glyceraldehyde and dihydroxyacetone.
Reduction Products: Reduction reactions can produce various alcohols and other reduced forms of the compound.
Substitution Products: Substitution reactions can yield a wide range of derivatives, depending on the substituents used.
Applications De Recherche Scientifique
Propane-1,2,3-triol, sodium zirconium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer for certain compounds.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving glycerol.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of propane-1,2,3-triol, sodium zirconium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence metabolic pathways involving glycerol and its derivatives, impacting processes such as energy production and lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2,3-triol (Glycerol): A simple triol compound with similar chemical properties but without the added sodium and zirconium.
Sodium Zirconium Phosphate: A compound with similar zirconium content but lacking the glycerol component.
Uniqueness
Propane-1,2,3-triol, sodium zirconium salt is unique due to its combination of glycerol and zirconium, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with its individual components alone.
Propriétés
Numéro CAS |
84074-44-2 |
|---|---|
Formule moléculaire |
C3H8NaO3Zr+5 |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
sodium;propane-1,2,3-triol;zirconium(4+) |
InChI |
InChI=1S/C3H8O3.Na.Zr/c4-1-3(6)2-5;;/h3-6H,1-2H2;;/q;+1;+4 |
Clé InChI |
MIHPCFMQMSBBCP-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)O.[Na+].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


